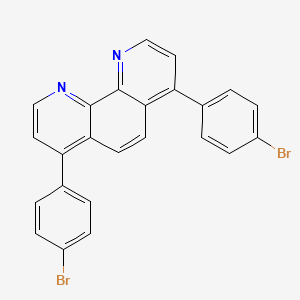

4,7-Bis(4-bromophenyl)-1,10-phenanthroline

Übersicht

Beschreibung

4,7-Bis(4-bromophenyl)-1,10-phenanthroline is a compound of interest in various fields of scientific research due to its unique structural and chemical properties It is a derivative of phenanthroline, a heterocyclic organic compound, and features bromine atoms attached to phenyl groups at the 4 and 7 positions of the phenanthroline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline typically involves the bromination of 4,7-diphenyl-1,10-phenanthroline. This can be achieved through a reaction with bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Bis(4-bromophenyl)-1,10-phenanthroline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form more complex structures.

Oxidation and Reduction: The phenanthroline core can undergo redox reactions, which can be useful in coordination chemistry.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as toluene or ethanol.

Redox Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major Products

Substitution Products: Derivatives with various functional groups replacing the bromine atoms.

Coupling Products: Extended aromatic systems or polymers.

Redox Products: Oxidized or reduced forms of the phenanthroline core.

Wissenschaftliche Forschungsanwendungen

4,7-Bis(4-bromophenyl)-1,10-phenanthroline has several applications in scientific research:

Coordination Chemistry: Used as a ligand to form coordination complexes with transition metals, which can have applications in catalysis and materials science.

Materials Science: Incorporated into polymers and other materials to enhance their electronic and optical properties.

Biological Research: Investigated for its potential as a fluorescent probe or sensor for detecting metal ions and other analytes.

Medicinal Chemistry: Explored for its potential anti-tumor activity and other therapeutic applications.

Wirkmechanismus

The mechanism of action of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline largely depends on its role in specific applications:

Coordination Complexes: Acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms, which can influence the electronic properties and reactivity of the metal center.

Fluorescent Probes: The compound’s structure allows it to interact with specific analytes, leading to changes in its fluorescence properties, which can be used for detection and sensing.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,7-Dibromo-1,10-phenanthroline: Similar structure but lacks the phenyl groups, which can affect its reactivity and applications.

4,7-Diphenyl-1,10-phenanthroline: Lacks the bromine atoms, which can limit its use in substitution and coupling reactions.

4,7-Bis(4-bromophenyl)ethynyl-1,10-phenanthroline:

Uniqueness

4,7-Bis(4-bromophenyl)-1,10-phenanthroline is unique due to the presence of both bromine and phenyl groups, which provide a balance of reactivity and stability. This makes it a versatile building block for various chemical syntheses and applications in different fields of research.

Biologische Aktivität

4,7-Bis(4-bromophenyl)-1,10-phenanthroline is a member of the phenanthroline family known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in antitumor and antiparasitic therapies. This article will explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by two bromophenyl groups attached to the 4 and 7 positions of the phenanthroline core. Its molecular formula is C22H14Br2N2, and it has a molecular weight of 444.16 g/mol. The presence of bromine atoms enhances its lipophilicity and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to form metal complexes. These complexes can interact with nucleic acids and proteins, leading to alterations in cellular processes. Notably, the compound has shown the ability to bind to DNA G-quadruplex structures, which are critical for regulating gene expression and maintaining genomic stability.

Antiparasitic Activity

Recent studies have demonstrated that derivatives of phenanthroline compounds exhibit significant antiparasitic activity. For instance, a series of substituted phenanthrolines were evaluated for their efficacy against protozoan parasites such as Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei. The results indicated that certain derivatives had IC50 values in the low micromolar range, showcasing their potential as antimalarial agents .

Table 1: Antiparasitic Activity of Phenanthroline Derivatives

| Compound | Target Parasite | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | P. falciparum | 3.5 | 505.7 |

| Substituted Phenanthroline A | L. donovani | 2.52 | N/A |

| Substituted Phenanthroline B | T. brucei | 4.50 | N/A |

Antitumor Activity

In addition to antiparasitic effects, this compound has shown promise in cancer research. Its metal complexes have been studied for their ability to induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's interaction with cellular targets can lead to the activation of apoptotic pathways and inhibition of tumor growth.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various phenanthroline derivatives on human HepG2 liver cancer cells. The results indicated that certain derivatives exhibited potent cytotoxicity with CC50 values significantly lower than those observed for non-cancerous cells .

Summary of Findings

The biological activity of this compound is multifaceted:

- Antiparasitic Effects : Effective against protozoan parasites with low IC50 values.

- Antitumor Properties : Induces apoptosis in cancer cells through oxidative stress.

- Mechanistic Insights : Interacts with DNA structures and cellular proteins.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4,7-bis(4-bromophenyl)-1,10-phenanthroline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) using 4,7-dichloro-1,10-phenanthroline (CAS: 5394-23-0) as a precursor. Bromophenyl groups are introduced by reacting the dichloro precursor with 4-bromophenylboronic acid under Suzuki-Miyaura coupling conditions or via Ullmann-type coupling with Cu catalysts. Key parameters include:

- Catalyst : CuI/1,10-phenanthroline systems in DMF at 120–140°C .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Purification : Column chromatography (silica gel, CH₂Cl₂/hexane) yields >95% purity .

- Data Table :

| Precursor | Coupling Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 4,7-Dichloro-1,10-phen | Suzuki-Miyaura | 65–75 | 98 | |

| 4,7-Dibromo-1,10-phen | Ullmann | 55–60 | 95 |

Q. How is this compound characterized structurally?

- Methodological Answer :

- NMR : NMR (CDCl₃) shows aromatic protons at δ 8.5–9.0 ppm (phenanthroline core) and δ 7.3–7.7 ppm (bromophenyl substituents). NMR confirms bromine substitution via C-Br coupling at ~120 ppm .

- Mass Spectrometry : ESI-MS (m/z): [M+H]⁺ at 490.19 (C₂₄H₁₄Br₂N₂) .

- X-ray Crystallography : Bulky bromophenyl groups induce a planar distortion in the phenanthroline core, reducing π-π stacking interactions .

Q. What are its primary applications in coordination chemistry?

- Methodological Answer : The bromophenyl groups enhance steric bulk, making it a bidentate ligand for transition metals (e.g., Ru²⁺, Fe²⁺). Applications include:

- Luminescent Probes : Ru(II) complexes exhibit strong metal-to-ligand charge transfer (MLCT) for oxygen sensing .

- Catalysis : Cu complexes catalyze C–N bond formation in Ullmann reactions under aqueous conditions .

- Electrochemical Studies : Fe(II) complexes show redox potentials shifted by ~0.2 V compared to unsubstituted phenanthroline due to electron-withdrawing Br groups .

Advanced Research Questions

Q. How do 4,7-bromophenyl substituents modulate electrochemical behavior in metal complexes?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals:

- Fe(II)/Fe(III) Oxidation : E₁/₂ = +1.25 V (vs. Ag/AgCl), 0.15 V anodic shift compared to 4,7-diphenyl derivatives. Bromine’s inductive effect stabilizes oxidized states .

- Metal-Ligand Cooperativity : Bromophenyl groups reduce electron density on N donors, altering redox kinetics. DFT calculations correlate substituent Hammett parameters (σₚ = +0.23 for Br) with redox potential shifts .

Q. What challenges arise in using this ligand for biological imaging, and how are they addressed?

- Methodological Answer : While its fluorescence is quenched in aqueous media, strategies include:

- Encapsulation : PEGylated liposomes enhance solubility and reduce aggregation .

- Functionalization : Introducing sulfonate groups (e.g., 4,7-di(phenylsulfonic acid) derivatives) improves water solubility while retaining metal-binding capacity .

Q. How do steric effects from bromophenyl groups influence catalytic activity in cross-coupling reactions?

- Methodological Answer : In Pd-catalyzed C–H activation:

- Steric Hindrance : Bulky substituents reduce catalytic turnover (TOF < 50 h⁻¹) but improve selectivity for mono-arylation .

- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes Pd intermediates, enabling reactions with electron-deficient aryl halides .

Q. Methodological Guidelines for Data Contradictions

- Synthesis Yields : Discrepancies in reported yields (55–75%) arise from solvent purity and catalyst loading. Reproduce under inert atmosphere (N₂/Ar) .

- Redox Potentials : Variations in CV data (±0.05 V) stem from reference electrode calibration. Use internal ferrocene/ferrocenium (Fc/Fc⁺) standardization .

Eigenschaften

IUPAC Name |

4,7-bis(4-bromophenyl)-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14Br2N2/c25-17-5-1-15(2-6-17)19-11-13-27-23-21(19)9-10-22-20(12-14-28-24(22)23)16-3-7-18(26)8-4-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALMOXHIAPMJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596011 | |

| Record name | 4,7-Bis(4-bromophenyl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97802-08-9 | |

| Record name | 4,7-Bis(4-bromophenyl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.